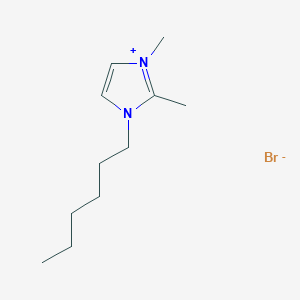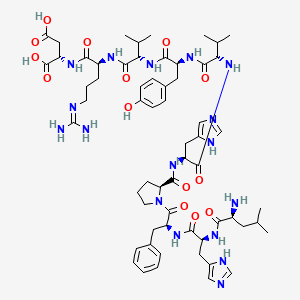
1-Hexyl-2,3-dimethylimidazolium bromide
Übersicht
Beschreibung
1-Hexyl-2,3-dimethylimidazolium bromide is a compound with the molecular formula C11H21BrN2 and a molecular weight of 261.21 . It is used in industrial processes and released into the environment .
Synthesis Analysis
The synthesis of 1-hexyl-2,3-dimethylimidazolium bromide involves the use of 1,2-dimethylimidazole . The process is carried out in a round bottom flask .Molecular Structure Analysis
The molecular structure of 1-hexyl-2,3-dimethylimidazolium bromide is characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions .Wissenschaftliche Forschungsanwendungen
Toxicological Studies
1-Hexyl-2,3-dimethylimidazolium bromide, as part of the imidazolium bromide ionic liquids family, has been studied for its toxicological effects on freshwater fish, Carassius auratus. Research demonstrated potential biotoxicity indicated by changes in various biochemical biomarkers in the liver of these fish when exposed to different concentrations of the compound. This study also included quantum chemical calculations to interpret the experimental results and provide insights into the environmental behavior and fate of these ionic liquids (Wang et al., 2014).
Material Synthesis
This compound has been used as a template in the synthesis of periodic mesoporous organosilica (PMO) materials. The use of 1-Hexyl-2,3-dimethylimidazolium bromide as a template allowed for successful synthesis and characterization of these materials under basic conditions, indicating its potential utility in material science (Lee et al., 2004).
Synthesis Methods
The compound has been synthesized using microwave irradiation, offering a significant reduction in reaction time compared to conventional methods. This method's efficiency in synthesizing various ionic liquid intermediates, including 1-Hexyl-2,3-dimethylimidazolium bromide, showcases its potential in industrial applications and chemical synthesis (Tian Dan-bi, 2008).
Self-Assembly and Liquid Crystal Phases
Research has explored the self-assembly of lyotropic liquid crystal phases in ternary systems including 1-Hexyl-2,3-dimethylimidazolium bromide. This compound's ability to form well-ordered lyotropic ionic liquid crystals, such as hexagonal and lamellar phases, demonstrates its potential in the development of new materials with unique properties (Li et al., 2010).
Corrosion Inhibition
Studies have also investigated the use of imidazolium-based ionic liquids, including derivatives of 1-Hexyl-2,3-dimethylimidazolium bromide, as inhibitors for mild steel corrosion in acidic solutions. The findings indicate the potential of these compounds in protective coatings and industrial applications where corrosion resistance is crucial (Subasree & Selvi, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDCAXDKIVTNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370175 | |
| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-2,3-dimethylimidazolium bromide | |
CAS RN |
411222-01-0 | |
| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)

